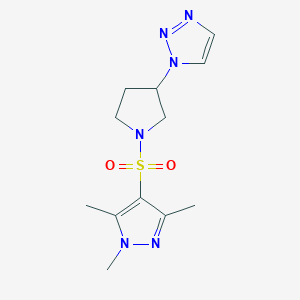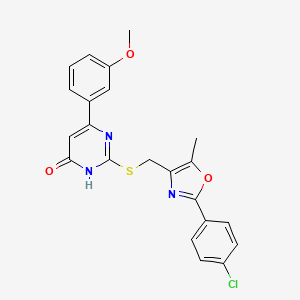![molecular formula C21H26ClN3O2S B2527682 N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1216428-35-1](/img/structure/B2527682.png)
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride" is a derivative of benzamide with potential pharmacological properties. It is structurally related to various compounds that have been synthesized and studied for their antitumor, anti-inflammatory, and prokinetic activities. The presence of a dimethylaminoethyl group and a thiazole moiety suggests that it may exhibit interesting biological activities, as seen in similar compounds .
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves the coupling of an appropriate amine with an acid chloride. For instance, compounds with anti-inflammatory properties were synthesized by coupling 2-aminothiazole or 2-amino-2-thiazoline with acid chlorides of dimethylaminobenzoic acid . Similarly, prokinetic agents were derived from metoclopramide and involved the introduction of a dimethylaminoethoxy group . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. For example, the position of substituents on the acridine moiety significantly affects the antitumor activity of acridine derivatives . The molecular structure of the compound likely features a thiazole ring, which is known to confer anti-inflammatory properties when coupled with a dimethylaminobenzamide group . The methoxy group on the benzothiazole could also influence the compound's activity and selectivity.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The dimethylaminoethyl group may participate in reactions typical of secondary amines, while the thiazole ring could be involved in electrophilic substitution reactions. The synthesis of related compounds has shown that the reactivity of these moieties can be harnessed to create compounds with desired pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of a dimethylaminoethyl group and a thiazole ring can affect the compound's solubility, stability, and ability to cross biological membranes. For instance, the hydrochloride salts of some dimethylaminobenzamide derivatives have shown improved solubility and anti-inflammatory activity . The physicochemical properties of the compound would need to be characterized to better understand its potential as a pharmacological agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Novel heterocyclic compounds, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, were synthesized from visnaginone and khellinone. These compounds showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, indicating their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
- Research on 3-ethoxyquinoxalin-2-carboxamides as structurally novel 5-HT3 receptor antagonists revealed compounds with significant anti-depressant-like activity, underscoring the chemical structure's importance in designing new psychiatric medications (Mahesh et al., 2011).
- A study on cyclisation reactions of substituted 2-benzoylamino-2-methyl-thiopropanamides explored the synthesis of imidazolin-4-thiones and thiazolin-5-ones, contributing to the understanding of heterocyclic chemistry and potential pharmacological applications (Sedlák et al., 2003).
Pharmacological and Biological Activity
- The design, synthesis, and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides highlighted their potential as new antidepressants, demonstrating the therapeutic relevance of compounds related to the initial chemical structure (Mahesh et al., 2011).
- Novel synthesis and biological activity studies of benzothiazole derivatives focused on antimicrobial activity, indicating the broad potential of such compounds in addressing resistant microbial strains (Badne et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.ClH/c1-23(2)13-14-24(20(25)12-9-16-7-5-4-6-8-16)21-22-18-15-17(26-3)10-11-19(18)27-21;/h4-8,10-11,15H,9,12-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNIRPRWAMPFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)CCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2527599.png)
![N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2527601.png)
![N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B2527602.png)

![7-benzyl-3,9-dimethyl-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2527604.png)




![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B2527613.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide](/img/structure/B2527616.png)

![2-[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2527621.png)
